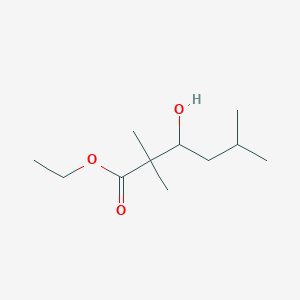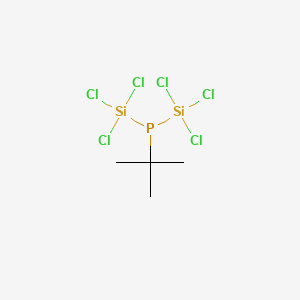
2-tert-Butyl-1,1,1,3,3,3-hexachlorodisilaphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butylbis(trichlorosilyl)phosphine is an organophosphorus compound that has garnered interest due to its unique structural and chemical properties. This compound features a phosphorus atom bonded to a tert-butyl group and two trichlorosilyl groups. The presence of both phosphorus and silicon atoms in its structure makes it a valuable compound in various chemical applications.
Méthodes De Préparation
The synthesis of tert-Butylbis(trichlorosilyl)phosphine typically involves the reaction of tert-butylphosphine with trichlorosilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{tert-Butylphosphine} + 2 \text{Trichlorosilane} \rightarrow \text{tert-Butylbis(trichlorosilyl)phosphine} + \text{By-products} ]
The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
tert-Butylbis(trichlorosilyl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine.
Substitution: The trichlorosilyl groups can be substituted with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with oxygen can yield tert-butylbis(trichlorosilyl)phosphine oxide.
Applications De Recherche Scientifique
tert-Butylbis(trichlorosilyl)phosphine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems that involve metal ions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butylbis(trichlorosilyl)phosphine involves its ability to coordinate with metal ions. The phosphorus atom acts as a donor, forming bonds with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making the compound valuable in catalysis and material science.
Comparaison Avec Des Composés Similaires
tert-Butylbis(trichlorosilyl)phosphine can be compared with other similar compounds, such as:
Tri-tert-butylphosphine: This compound features three tert-butyl groups bonded to a phosphorus atom. It is commonly used as a ligand in catalysis.
Tris(trichlorosilyl)phosphine: This compound has three trichlorosilyl groups bonded to a phosphorus atom. It is used in the synthesis of silicon-based materials.
The uniqueness of tert-Butylbis(trichlorosilyl)phosphine lies in its combination of tert-butyl and trichlorosilyl groups, which provides a balance of steric and electronic properties, making it versatile for various applications.
Propriétés
Numéro CAS |
138313-63-0 |
|---|---|
Formule moléculaire |
C4H9Cl6PSi2 |
Poids moléculaire |
357.0 g/mol |
Nom IUPAC |
tert-butyl-bis(trichlorosilyl)phosphane |
InChI |
InChI=1S/C4H9Cl6PSi2/c1-4(2,3)11(12(5,6)7)13(8,9)10/h1-3H3 |
Clé InChI |
ORJIQDNNYVSMSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




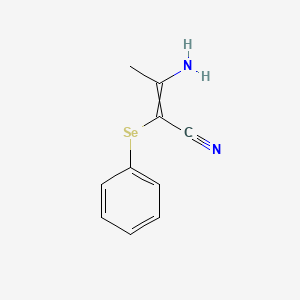
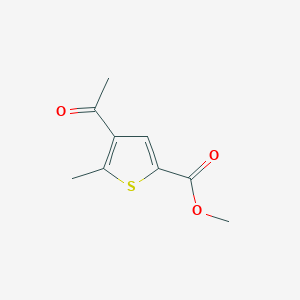
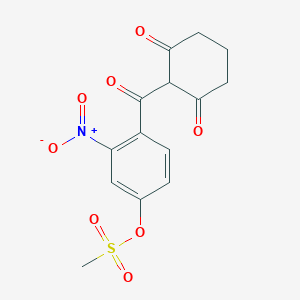
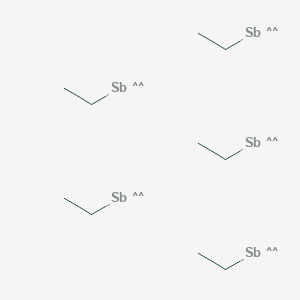
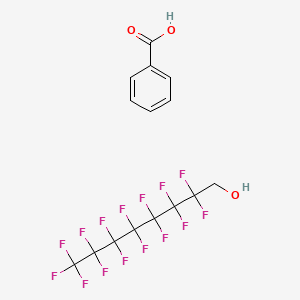
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)

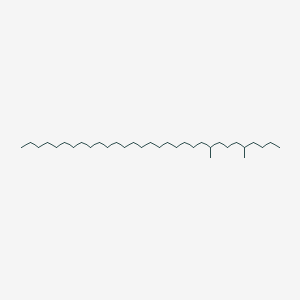
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
